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Introduction

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth
factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation,
survival, motility, and invasion.[1] Encoded by the MET proto-oncogene, the c-Met signaling
pathway is crucial for normal physiological processes such as embryonic development and
tissue repair.[2] However, dysregulation of this pathway through various mechanisms, including
gene amplification, mutations, and protein overexpression, is a significant driver in the
development and progression of numerous cancers.[1][2] This aberrant c-Met activation is
linked to a more aggressive clinical course, characterized by increased invasion, metastasis,
and resistance to therapy, making it a compelling target for cancer drug development.[2][3]

This in-depth technical guide provides a comprehensive overview of c-Met as a therapeutic
target, detailing its signaling pathways, mechanisms of dysregulation, therapeutic strategies,
and key experimental protocols for its investigation.

The c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met
induces receptor dimerization and autophosphorylation of tyrosine residues within its kinase
domain.[4] This activation triggers a cascade of downstream signaling pathways, primarily the
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RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive various cellular responses.
[2][5]6]
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Figure 1: The HGF/c-Met signaling cascade and its major downstream pathways.

Mechanisms of c-Met Dysregulation in Cancer

Aberrant activation of the c-Met pathway in cancer occurs through several mechanisms.
Understanding the prevalence of these alterations across different cancer types is crucial for
patient stratification and the development of targeted therapies.
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Mechanism of
Dysregulation

Description

Prevalence in Selected
Cancers

Protein Overexpression

Increased levels of the c-Met
protein on the cell surface lead
to heightened signaling upon
HGF binding.[2]

Non-Small Cell Lung Cancer
(NSCLC): 13.7% to 63.7%[7]
Breast Cancer: 20-30%]2]
Gastric Cancer: >65% in

advanced stages[8]

Gene Amplification

An increase in the copy
number of the MET gene
results in the overproduction of

the c-Met receptor.[7]

NSCLC: 1% to 5%[7]
Adrenocortical Carcinoma:
15%][9] Renal Cell Carcinoma:
14%][9] Gastroesophageal
Cancers: 6%][9]

MET Exon 14 Skipping
Mutations

Mutations that lead to the
skipping of exon 14 during
MRNA splicing result in a c-
Met receptor that is resistant to
degradation, leading to

prolonged signaling.[7]

NSCLC (Adenocarcinoma):
~3% to 4%[7] NSCLC (Other
Histologies): 1% to 2%[7]

Activating Mutations

Point mutations in the kinase
domain of c-Met can lead to
constitutive activation of the
receptor, independent of HGF
binding.[10]

Hereditary and Sporadic Renal
Cell Carcinoma: Identified[8]
[1L0] NSCLC: Reported, but
less common than other

alterations[10]

Autocrine/Paracrine Loops

Tumor cells or cells in the
tumor microenvironment
produce HGF, leading to
continuous stimulation of the c-

Met receptor.[11]

Widespread across various

tumor types.

Therapeutic Strategies Targeting

The critical role of c-Met in tumorigenesis has led to the development of several therapeutic

c-Met

strategies, primarily focused on small molecule tyrosine kinase inhibitors (TKIs) and

monoclonal antibodies.
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Therapeutic Agent

Class

Mechanism of
Action

FDA Approval
Status & Efficacy
Highlights

Crizotinib (Xalkori®)

Small Molecule TKI

Multi-targeted inhibitor
of ALK, ROS1, and c-
Met.[9]

Approved for ALK+
and ROS1+ NSCLC.
[9] In METex14
NSCLC, ORR of 32%
and median PFS of
7.3 months have been

reported.

Cabozantinib
(Cabometyx®)

Small Molecule TKI

Multi-targeted inhibitor
of c-Met, VEGFR, and

other kinases.[9]

Approved for
medullary thyroid
cancer and renal cell

carcinoma.

Capmatinib
(Tabrecta®)

Small Molecule TKI

Highly selective c-Met
inhibitor.[9]

Approved for
metastatic NSCLC
with METex14
skipping mutations.[9]
In treatment-naive
patients, ORR was
68% with a median
DOR of 12.6 months.
In previously treated
patients, ORR was
41% with a median
DOR of 9.7 months.[8]
[10]

Tepotinib (Tepmetko®)

Small Molecule TKI

Selective c-Met

Approved for
metastatic NSCLC
with METex14
skipping mutations.[9]

inhibitor.[9] In the VISION trial, the
ORR was 46% with a
median DOR of 11.1
months.[8]
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Telisotuzumab

Antibody-Drug

A c-Met-directed
antibody linked to the

Accelerated approval
for advanced or
metastatic non-
squamous NSCLC
with high c-Met

overexpression. In the

vedotin-tllv ) ) S )
] Conjugate (ADC) microtubule inhibitor LUMINOSITY trial for
(Emrelis™) ] o
MMAE.[9] patients with high c-
Met expression, the
ORR was 34.6% with
a median DOR of 9.0
months.
A monovalent Investigational; has
Onartuzumab ) ] o ]
Monoclonal Antibody antibody that inhibits been evaluated in
(MetMAD)

HGF binding to c-Met.

clinical trials.

Rilotumumab
(AMG102)

Monoclonal Antibody

An antibody that
neutralizes HGF,
preventing it from

binding to c-Met.

Investigational; has
been evaluated in

clinical trials.

Experimental Protocols for c-Met Investigation

A variety of experimental techniques are employed to study c-Met at the DNA, RNA, protein,

and cellular function levels.
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Figure 2: A typical experimental workflow for investigating c-Met.

Immunohistochemistry (IHC) for c-Met Protein
Expression

This protocol is for the detection of c-Met protein in formalin-fixed, paraffin-embedded (FFPE)
tissue sections.

Materials:

o FFPE tissue sections on positively charged slides

o Xylene

« Ethanol (100%, 95%, 85%, 75%)

» Deionized water

¢ Antigen Retrieval Solution (e.g., 10mM Sodium Citrate, pH 6.0)

¢ 3% Hydrogen Peroxide
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» Blocking Buffer (e.g., 1-10% normal serum in PBS)

e Primary antibody against c-Met

» Biotinylated secondary antibody

o Streptavidin-HRP

e DAB chromogen substrate

¢ Hematoxylin counterstain

e Mounting medium

Procedure:

» Deparaffinization and Rehydration:

o

Immerse slides in xylene, 2 changes for 5 minutes each.

[¢]

Immerse in 100% ethanol, 2 changes for 3 minutes each.

Immerse in 95% ethanol for 1 minute.

[¢]

Immerse in 85% ethanol for 1 minute.

[e]

Immerse in 75% ethanol for 1 minute.

o

Rinse with deionized water for 5 minutes.

[¢]

e Antigen Retrieval:

o Place slides in Antigen Retrieval Solution and heat in a pressure cooker or water bath
(e.g., 120°C for 2.5 minutes in a pressure cooker).

o Allow slides to cool to room temperature.

o Wash slides three times with distilled water for 2 minutes each.
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e Staining:

Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 15
minutes.

Wash with PBS.

Apply Blocking Buffer and incubate for 1 hour at room temperature.

Incubate with primary c-Met antibody (diluted in blocking buffer) overnight at 4°C.
Wash with PBS.

Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
Wash with PBS.

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

Wash with PBS.

Apply DAB substrate and incubate until desired stain intensity develops (typically 5-10
minutes).

Rinse with deionized water.

o Counterstaining and Mounting:

[¢]

[e]

o

[¢]

Counterstain with hematoxylin for 1-3 minutes.
Rinse with deionized water.
Dehydrate through graded ethanol series and xylene.

Mount coverslip with mounting medium.

Fluorescence In Situ Hybridization (FISH) for MET Gene
Amplification
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This protocol provides a general workflow for detecting MET gene amplification in FFPE tissue
sections.

Materials:

FFPE tissue sections

o Pre-treatment reagents (deparaffinization, target retrieval, protease digestion)

o MET gene-specific probe and a chromosome 7 centromere (CEP7) control probe, both
fluorescently labeled.

o Hybridization buffer
e Wash buffers
o DAPI counterstain
e Antifade mounting medium
o Fluorescence microscope with appropriate filters
Procedure:
e Slide Preparation:
o Bake slides overnight at 60°C.
o Deparaffinize in xylene and rehydrate through a graded ethanol series.
e Pre-treatment:
o Perform heat-induced target retrieval using a citrate-based buffer.
o Digest with protease (e.g., pepsin) to permeabilize the tissue.
o Wash with wash buffer.

e Denaturation and Hybridization:
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o Apply the probe mixture (MET and CEP7 probes in hybridization buffer) to the slide.
o Co-denature the probe and target DNA on a hot plate (e.g., 75°C for 5 minutes).

o Hybridize overnight in a humidified chamber at 37°C.

o Post-Hybridization Washes:

o Perform stringent washes to remove non-specifically bound probe (e.g., using a saline-
sodium citrate buffer at an elevated temperature).

o Wash with a less stringent buffer at room temperature.
o Counterstaining and Mounting:

o Counterstain with DAPI.

o Mount with antifade mounting medium.
e Analysis:

o Visualize signals using a fluorescence microscope.

o Score at least 100 non-overlapping tumor cell nuclei for the number of MET (e.g., red) and
CEP7 (e.g., green) signals.

o Calculate the MET/CEP?7 ratio. Aratio = 2.0 is often considered amplification.

Quantitative Real-Time PCR (gqPCR) for c-Met mRNA
Expression

This protocol outlines the steps for quantifying c-Met mRNA levels from total RNA using a two-
step SYBR Green-based qPCR assay.

Materials:
o Total RNA extracted from cells or tissues

e DNase |
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» Reverse transcriptase and associated buffers
¢ Oligo(dT) or random hexamer primers

e dNTPs

» RNase inhibitor

e SYBR Green qPCR master mix

e c-Met specific forward and reverse primers

o Reference gene primers (e.g., GAPDH, ACTB)
» Nuclease-free water

e gPCR instrument

Procedure:

* RNA Preparation and DNase Treatment:

o Extract total RNA from samples using a preferred method (e.g., Trizol or a column-based
Kit).

o Treat the RNA with DNase | to remove any contaminating genomic DNA.
e Reverse Transcription (cDNA Synthesis):

o In areaction tube, combine total RNA, oligo(dT) or random hexamer primers, and
nuclease-free water.

o Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.
o Add reverse transcriptase buffer, ANTPs, and RNase inhibitor.
o Add reverse transcriptase.

o Incubate at 42°C for 50-60 minutes.[9]
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o Inactivate the enzyme by heating at 70°C for 15 minutes.[9]

o Store the resulting cDNA at -20°C.

» (PCR Reaction Setup:

o

On ice, prepare a master mix containing SYBR Green qPCR master mix, forward and
reverse primers for either c-Met or a reference gene, and nuclease-free water.

o

Aliquot the master mix into gPCR plate wells.

[¢]

Add diluted cDNA to the respective wells.

[¢]

Include no-template controls (NTC) for each primer set.

[e]

Seal the plate and centrifuge briefly.
e PCR Run and Data Analysis:

o Run the plate on a gPCR instrument using a standard two-step cycling protocol (e.g.,
initial denaturation at 95°C, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1
minute).[3]

o Perform a melt curve analysis to verify the specificity of the amplified product.
o Determine the cycle threshold (Ct) values for c-Met and the reference gene.

o Calculate the relative expression of c-Met using the AACt method.

Western Blotting for Phosphorylated c-Met

This protocol is for the detection of total and phosphorylated c-Met in cell lysates.
Materials:
o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o Protein quantification assay (e.g., BCA)
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e Laemmli sample buffer
o SDS-PAGE gels
e PVDF membrane
o Transfer buffer
» Blocking buffer (e.g., 5% BSA in TBST)
e Primary antibodies (anti-phospho-c-Met and anti-total-c-Met)
o HRP-conjugated secondary antibody
e ECL substrate
e Chemiluminescence imaging system
Procedure:
o Lysate Preparation and Protein Quantification:
o Lyse cells in ice-cold lysis buffer.
o Centrifuge to pellet cell debris and collect the supernatant.
o Quantify protein concentration.

e SDS-PAGE and Transfer:

[¢]

Normalize protein amounts for all samples.

Add Laemmli buffer and boil at 95°C for 5 minutes.

[e]

o

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

[¢]

Transfer proteins to a PVDF membrane.

e Immunoblotting:
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[e]

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

o

Incubate with anti-phospho-c-Met primary antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

[e]

Wash the membrane with TBST.

o Detection and Analysis:
o Incubate the membrane with ECL substrate.
o Capture the chemiluminescent signal.

o To normalize, strip the membrane and re-probe with an antibody for total c-Met and a
loading control (e.g., B-actin).

Functional Assays

This assay measures the metabolic activity of cells as an indicator of viability in response to a
c-Met inhibitor.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

e Treat cells with various concentrations of the c-Met inhibitor and incubate for a desired
period (e.g., 72 hours).

e Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for
3-4 hours at 37°C.

o Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan
crystals.

o Shake the plate for 15 minutes.
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» Read the absorbance at a wavelength of ~570-590 nm.

This assay assesses the effect of c-Met inhibition on cell migration.
Procedure:

o Seed cells in a multi-well plate to form a confluent monolayer.

» Create a "scratch” in the monolayer with a sterile pipette tip.[1]

o Wash with PBS to remove detached cells.

e Add fresh medium containing the c-Met inhibitor or vehicle control.

e Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch in
the control wells is closed.[1]

o Measure the width of the scratch at each time point to quantify the rate of cell migration.

This assay evaluates the ability of cells to invade through an extracellular matrix in response to
c-Met signaling.

Procedure:

o Coat the top of a transwell insert (with a porous membrane) with a layer of Matrigel or
another extracellular matrix component.

e Starve cells in serum-free medium.

o Place the coated inserts into the wells of a 24-well plate containing medium with a
chemoattractant (e.g., HGF or serum) in the bottom chamber.

e Seed the starved cells in serum-free medium (with or without a c-Met inhibitor) into the top
chamber of the insert.

e |ncubate for 24-48 hours.

» Remove the non-invading cells from the top of the membrane with a cotton swab.
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e Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

o Count the number of stained cells in several fields of view under a microscope.

Conclusion and Future Perspectives

The dysregulation of the HGF/c-Met signaling pathway is a well-established driver of
tumorigenesis and metastasis in a multitude of cancers. The development of targeted
therapies, including small molecule inhibitors and antibody-drug conjugates, has shown
significant promise in the clinic, particularly for patient populations with specific MET
alterations. The continued investigation of c-Met as a therapeutic target, coupled with the
refinement of diagnostic assays to accurately identify patients who will benefit most from these
therapies, is essential. Future research will likely focus on overcoming mechanisms of
resistance to c-Met inhibitors, exploring combination therapies, and developing novel
therapeutic modalities to further exploit this critical oncogenic pathway. The detailed
methodologies provided in this guide serve as a valuable resource for researchers dedicated to
advancing our understanding and treatment of c-Met-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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